Oxa-glycol

Description

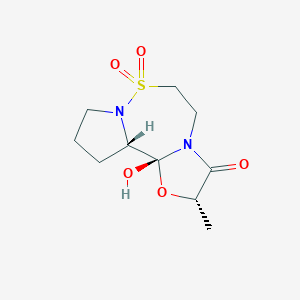

Structure

2D Structure

3D Structure

Properties

CAS No. |

134166-77-1 |

|---|---|

Molecular Formula |

C10H16N2O5S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

(1S,2R,4S)-2-hydroxy-4-methyl-9,9-dioxo-3-oxa-9λ6-thia-6,10-diazatricyclo[8.3.0.02,6]tridecan-5-one |

InChI |

InChI=1S/C10H16N2O5S/c1-7-9(13)11-5-6-18(15,16)12-4-2-3-8(12)10(11,14)17-7/h7-8,14H,2-6H2,1H3/t7-,8-,10+/m0/s1 |

InChI Key |

QOSWFGIZVQRPNU-OYNCUSHFSA-N |

SMILES |

CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |

Isomeric SMILES |

C[C@H]1C(=O)N2CCS(=O)(=O)N3CCC[C@H]3[C@]2(O1)O |

Canonical SMILES |

CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |

Synonyms |

oxa-glycol |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Transformative Reactions in Oxa Glycol Chemistry

Catalytic Synthetic Routes to Glycols and Oxa-Glycol Derivatives

Catalytic methods offer efficient and selective pathways for the synthesis of glycols, which are essential building blocks in various industries. Several approaches have been developed, utilizing different catalysts and reaction conditions to achieve high yields and desired product profiles.

Oxamate-Mediated Catalytic Hydrogenation for Glycol Synthesis

An improved strategy for the preparation of ethylene (B1197577) glycol (EG) involves a two-step oxidative carbonylation and hydrogenation sequence utilizing carbon monoxide as a C1 chemical. In this approach, oxamates are synthesized through the oxidative cross double carbonylation of piperidine (B6355638) and ethanol (B145695) using a Pd/C catalyst under phosphine (B1218219) ligand-free conditions. nih.govresearchgate.net Subsequently, these oxamates are hydrogenated using Milstein's catalyst, which is a ruthenium PNN pincer complex. nih.govresearchgate.netacs.org This stepwise oxamate-mediated coupling provides a basis for a new strategy for EG synthesis by selectively upgrading C1 chemicals. nih.govresearchgate.net

Oxidative Carbonylation and Hydrogenation Pathways

Oxidative carbonylation followed by hydrogenation is a significant route for glycol synthesis. This two-step method can produce ethylene glycol from syngas. acs.org In the first step, oxidative double carbonylation of ethanol and carbon monoxide yields diethyl oxalate (B1200264), often catalyzed by a ligand-free, recyclable Pd/C catalyst. acs.orgresearchgate.net The subsequent hydrogenation of the diethyl oxalate produces ethylene glycol and ethanol, with the ethanol being recyclable to the carbonylation step. acs.orgresearchgate.net Ruthenium-based organometallic pincer complexes, such as Milstein's catalyst, have been found to be efficient for the hydrogenation of oxalates, which contain ester functionalities. acs.org

Oxidative carbonylation can also be applied to 1,2- and 1,3-diols to form cyclic carbonates. Copper halides, such as CuCl₂ and CuBr₂, can promote the oxidative carbonylation of vicinal diols under CO/O₂ atmosphere in the presence of a base. cnr.it Palladium-based catalysts, including PdI₂, have also been shown to catalyze the oxidative cyclocarbonylation of 1,2- and 1,3-diols to form 5-membered and 6-membered cyclic carbonates, respectively. unipr.itmdpi.com This reaction can also be applied to polyols like glycerol (B35011), yielding glycerol carbonate. unipr.itmdpi.com

Hydrogenation of Oxalate Precursors to Glycols

The hydrogenation of oxalate esters, such as dimethyl oxalate (DMO) and diethyl oxalate (DEO), is a key step in the synthesis of ethylene glycol, particularly in the "coal-to-EG" industrial route. sioc-journal.cnresearchgate.netaspire2050.eu This reaction is typically carried out in the vapor phase at elevated temperatures and relatively low hydrogen pressures in the presence of a suitable hydrogenation catalyst. google.com Copper-based catalysts, especially Cu/SiO₂, have attracted significant attention due to their high catalytic activity and low cost. researchgate.netaspire2050.eumdpi.comsc.edu These catalysts show excellent activity and selectivity for the hydrogenation of C-O bonds in oxalates while being relatively inactive towards C-C bonds. mdpi.com

Various factors influence the performance of Cu/SiO₂ catalysts in DMO hydrogenation, including copper loading, preparation method, and reduction conditions. aspire2050.eusc.edu Studies suggest that the synergy between Cu⁰ and Cu⁺ sites is crucial for high hydrogenation activity. aspire2050.eusc.edu For instance, a proper balance between surface Cu⁺ and Cu⁰ sites is required for optimal EG selectivity. aspire2050.euresearchgate.net Ruthenium catalysts, such as those based on Ru(acac)₃ and phosphine ligands, have also been shown to efficiently hydrogenate dimethyl oxalate to ethylene glycol under milder conditions compared to some other methods. researchgate.netrsc.org

Here is a table summarizing some catalysts and conditions for the hydrogenation of oxalate precursors to glycols:

| Precursor | Catalyst System | Conditions | Product | References |

| Diethyl Oxalate | [2-(di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine]ruthenium(II) chlorocarbonyl hydride (Milstein's catalyst) | Hydrogenation following oxidative carbonylation of ethanol and piperidine | Ethylene Glycol | nih.govresearchgate.netacs.org |

| Diethyl Oxalate | Pd/C followed by Milstein's catalyst | Oxidative double carbonylation then hydrogenation | Ethylene Glycol | acs.orgresearchgate.net |

| Oxalate Esters | Copper chromite, Copper/alumina, mixed Cu/metal oxide catalysts | Vapor phase, elevated temperature, low H₂ pressure | Ethylene Glycol | google.com |

| Dimethyl Oxalate | Cu/SiO₂ | Vapor phase, 170-220 °C, 2.0 MPa H₂ pressure | Ethylene Glycol | researchgate.netaspire2050.eumdpi.comsc.eduresearchgate.net |

| Dimethyl Oxalate | Ru(acac)₃ and MeC(CH₂PPh₂)₃ | 70 bar H₂, 100 °C | Ethylene Glycol | researchgate.netrsc.org |

Acceptorless Dehydrogenative Coupling Involving Glycols

Acceptorless dehydrogenative coupling (ADC) is a sustainable catalytic strategy that allows for the formation of new bonds with the release of molecular hydrogen as the sole byproduct, eliminating the need for stoichiometric oxidants or hydrogen acceptors. Glycols can participate in ADC reactions to form various valuable products. For example, the ADC of ethylene glycol with amines can yield oxalamides, catalyzed by ruthenium pincer complexes. researchgate.netrsc.orgnih.gov This reaction is also reversible, with the same catalyst capable of performing the hydrogenation of oxalamides. rsc.orgnih.gov

Another application of ADC involving ethylene glycol is the synthesis of α-hydroxycarboxylic acids through coupling with primary alcohols, catalyzed by bench-stable manganese complexes. chemrxiv.orgnih.gov This method is environmentally benign, producing water and hydrogen gas. nih.gov Ethylene glycol can also undergo reformation reactions catalyzed by manganese complexes to produce glycolic acid and lactic acid. chemrxiv.org

Oxa-Michael Addition Reactions: Synthetic Applications and Mechanistic Aspects

The oxa-Michael addition is a type of conjugate addition reaction where an oxygen nucleophile (typically an alcohol or alkoxide) adds to an electron-deficient olefin (Michael acceptor), forming a new carbon-oxygen bond and an ether linkage. researchgate.netcommonorganicchemistry.comwikipedia.org This reaction is a valuable tool in organic synthesis for constructing C-O bonds and incorporating additional functional groups. researchgate.net

Mechanistically, the oxa-Michael reaction often requires a catalyst to facilitate the addition. Both Brønsted and Lewis bases, as well as some Lewis acids, have been reported to catalyze oxa-Michael additions. researchgate.netarkat-usa.orgnrochemistry.com In the Brønsted base catalyzed pathway, the base deprotonates the alcohol to generate a more nucleophilic alkoxide, which then attacks the β-carbon of the electron-deficient olefin. researchgate.net The resulting enolate is subsequently protonated. researchgate.net Lewis acids can activate the Michael acceptor by coordinating to the electron-withdrawing group, making the β-carbon more electrophilic. arkat-usa.org

Oxa-Michael additions can be applied in various synthetic contexts, including intramolecular cyclizations to form oxygen-containing heterocycles. arkat-usa.org The reaction can be influenced by factors such as the catalyst, solvent, temperature, and the nature of the nucleophile and Michael acceptor. arkat-usa.orgbeilstein-journals.org

Nucleophile-Mediated Polymerization in Oxa-Michael Systems

The oxa-Michael addition reaction has gained interest as a method for polymer synthesis, particularly through nucleophile-mediated polymerization. researchgate.nettugraz.atbook-of-abstracts.comresearchgate.netrsc.orgdntb.gov.ua This approach allows for the formation of poly(ether)s with various functional groups in the polymer backbone by reacting di- or polyols with electron-deficient olefins such as acrylates, sulfones, or acrylamides. researchgate.net

Nucleophile-mediated oxa-Michael addition polymerization can proceed efficiently under mild and even solvent-free conditions. tugraz.atresearchgate.netrsc.org Catalysts or initiators such as 4-dimethylaminopyridine (B28879) (DMAP) have been successfully employed to initiate the polymerization of alcohols with Michael acceptors like divinyl sulfone. tugraz.atresearchgate.netrsc.org This atom-economical reaction can lead to the formation of linear polymers or, in some cases, predominantly macrocyclic products depending on the monomers and conditions. tugraz.atresearchgate.netrsc.org The use of multifunctional alcohols can result in the formation of cross-linked, duroplastic polymers. tugraz.atresearchgate.net

Compared to the well-established thiol-Michael addition polymerization, the oxa-Michael variant is an attractive alternative, especially considering the ready availability of alcohols. tugraz.atresearchgate.netrsc.org Research in this area is ongoing, exploring different Michael acceptors, nucleophiles, and catalysts to control polymer structure and properties. researchgate.netbeilstein-journals.orgbook-of-abstracts.com The reversibility of the oxa-Michael reaction can also be exploited in polymer chemistry, for instance, in the design of recyclable polymeric materials and covalent adaptable networks. scispace.comchemrxiv.org

The mechanism of nucleophile-mediated oxa-Michael addition polymerization often involves the nucleophile initiating the reaction by adding to the Michael acceptor, followed by proton transfer and subsequent additions leading to chain growth. researchgate.netresearchgate.net For example, in the case of phosphine catalysts, the phosphine can add to the Michael acceptor to form a zwitterion, which is then protonated by the alcohol, generating an alkoxide that propagates the polymerization. beilstein-journals.org

Here is a table illustrating some examples of nucleophile-mediated oxa-Michael addition polymerization:

| Michael Acceptor | Alcohol (Michael Donor) | Nucleophile/Catalyst | Product Type | Conditions | References |

| Divinyl Sulfone | Di- or Polyols | 4-Dimethylaminopyridine (DMAP) | Poly(ether)s, Macrocycles, Duroplastics | Solvent-free | tugraz.atresearchgate.netrsc.org |

| Acrylates, Sulfones, Acrylamides | Di- or Triols | Nucleophile/Base | Poly(ether)s | Varied | researchgate.net |

| 2-hydroxyethyl acrylate (B77674) | 2-hydroxyethyl acrylate | Triarylphosphines (e.g., TMTPP) | Poly(ether)s | Solvent-free, RT or 80 °C | beilstein-journals.org |

| Divinyl Sulfone | Hyaluronic Acid | Alkaline medium | Cross-linked hydrogels | Alkaline conditions | researchgate.net |

Mechanistic Investigations of Oxa-Michael Reactions

The oxa-Michael reaction, a type of conjugate addition involving oxygen nucleophiles and α,β-unsaturated carbonyl compounds or similar electron-deficient alkenes, is a fundamental transformation in organic synthesis. Mechanistic studies delve into the step-by-step process by which these reactions occur, often involving the formation of intermediates and transition states.

In the oxa-Michael addition, the reaction is believed to initiate with the conjugate addition of a nucleophile, such as a phosphine, to the Michael acceptor, forming a zwitterion. beilstein-journals.org This zwitterion is then thought to be protonated by the alcohol, generating a catalytically active ion pair consisting of a phosphonium (B103445) cation and an alkoxide. beilstein-journals.org The resulting alkoxide can subsequently react with another electrophile. beilstein-journals.org

Acid-catalyzed intramolecular oxa-Michael additions have also been investigated, with a plausible mechanism involving the protonation of the carbonyl oxygen of the substrate by a Brønsted acid. This leads to a protonated form and a canonical form, followed by ring closure to yield the enol form of the product. arkat-usa.org In the presence of Lewis acids like Zn(OTf)₂ or Cu(OTf)₂, which are highly oxophilic, a carbonyl-metal-ion complex can form with the substrate, initiating the formation of a C-O bond. arkat-usa.org This process can regenerate the catalyst and lead to an intermediate that, after intramolecular proton transfer, yields the desired product. arkat-usa.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the origin of stereocontrol in catalytic enantioselective intramolecular oxa-Michael reactions. These studies have revealed that favorable intermolecular hydrogen bonds between the catalyst and the substrate can induce stabilizing electrostatic and orbital interactions, influencing the enantioselectivity. acs.org

Influence of Reaction Environment on Oxa-Michael Transformations

The reaction environment, including the choice of catalyst, solvent, and other reaction conditions, significantly influences the efficiency and outcome of oxa-Michael transformations.

Catalyst selection plays a crucial role. For instance, electron-rich triarylphosphines like tris(4-trimethoxyphenyl)phosphine (TMTPP) have demonstrated superior performance compared to triphenylphosphine (B44618) (TPP) in catalyzing oxa-Michael additions, particularly when reacting with weaker Michael acceptors or less acidic alcohols. beilstein-journals.org Phosphine loadings as low as 1 mol % can be sufficient for high conversions under solvent-free conditions. beilstein-journals.org Brønsted acids have been found to be more efficient than Lewis acids in certain intramolecular oxa-Michael addition reactions, with trifluoromethanesulfonic acid (triflic acid) showing high conversion and yield under solvent-free and microwave irradiation conditions. arkat-usa.org Bifunctional iminophosphorane (BIMP) catalysts have been shown to efficiently promote challenging intramolecular oxa-Michael reactions, offering improved reactivity and high enantioselectivity. acs.orgacs.org Phosphazene bases have also been successfully employed as catalysts for oxa-Michael addition reactions in the functionalization of polysiloxanes. tandfonline.comresearchgate.net

Solvent effects can be considerable. Solvent-free conditions have been highlighted as particularly effective in some oxa-Michael reactions, allowing for reduced catalyst loading and improved product formation. beilstein-journals.orgrsc.org For example, the oxa-Michael polyaddition reaction of divinyl sulfone and alcohols mediated by 4-dimethylaminopyridine (DMAP) proceeds quickly and quantitatively under solvent-free conditions. rsc.org While some reactions can be carried out in the presence or absence of solvent, the addition of a small amount of solvent may not always have a significant effect on conversion yield. tandfonline.com Calculations considering solvent effects, such as using the conductor-like screening model (COSMO), are sometimes used to estimate the Gibbs free energy of intermediates like zwitterions. beilstein-journals.org

Other factors, such as reaction time, temperature, and the ratio of reactants, also impact oxa-Michael transformations. Mild conditions, including room temperature, have been shown to be effective for various oxa-Michael additions catalyzed by phosphazene bases. tandfonline.com The acidity of the alcohol nucleophile also has a strong impact on the reaction speed. beilstein-journals.org

Specialized Synthesis of Oxa-Functionalized Compounds

The incorporation of oxa-functional groups is a key strategy in the synthesis of a variety of complex molecules and materials with tailored properties.

Strategies for Oxa-Steroid Synthesis

The synthesis of oxa-steroids, which are heterocyclic steroid analogues containing an oxygen atom within the ring structure, is an active area of research due to their potential biological activities. Strategies for their synthesis often involve multi-step convergent or linear approaches utilizing various organic transformations.

A concise, transition metal-free four-step synthetic pathway has been developed for the synthesis of tetracyclic heterosteroidal compounds, specifically 14-aza-12-oxasteroids, starting from readily available 2-naphthol (B1666908) analogues. mdpi.comnih.govpreprints.orgresearchgate.netpreprints.org This strategy involves converting 2-naphthols to 2-naphthylamines via the Bucherer reaction, followed by selective C-acetylation using the Sugasawa reaction. mdpi.comnih.govpreprints.orgresearchgate.net Reduction of the acetyl group yields the corresponding amino-alcohols. mdpi.comnih.govpreprints.orgresearchgate.net These naphthalene-based amino-alcohols then undergo double dehydrations and double intramolecular cyclization with oxo-acids in a one-pot reaction. mdpi.comnih.govpreprints.orgresearchgate.netpreprints.org This tandem process leads to the formation of a C-N bond, a C-O bond, and an amide bond, completing the tetracyclic steroidal framework. mdpi.comnih.govpreprints.orgresearchgate.netpreprints.org This synthetic strategy has been successfully applied to synthesize a series of 14-aza-12-oxasteroids in moderate yields. mdpi.comnih.govpreprints.orgresearchgate.netpreprints.org

Precursor Design for Poly(ethylene glycol) Hydrogel Formation

Poly(ethylene glycol) (PEG) hydrogels are widely used in biomedical applications due to their biocompatibility and tunable properties. The design of appropriate precursors is critical for controlling the network structure and properties of these hydrogels, often utilizing reactions like the oxa-Michael addition for crosslinking.

One facile strategy involves the one-pot synthesis of vinyl sulfone (VS) group terminated hydrogel precursors, denoted as PEG-VS, and subsequent PEG hydrogel formation via a catalytic oxa-Michael reaction. aip.orgnih.gov This method utilizes the reaction between PEG and divinyl sulfone. aip.orgnih.gov Catalysts such as 4-dimethylaminopyridine (DMAP) have been found to be highly effective for this transformation, achieving high conversions of PEG-VS under solvent-free conditions at room temperature, which simplifies the synthesis of the precursors. aip.orgnih.gov

The formation of PEG hydrogels from these precursors is then realized by incorporating a crosslinker, such as glycerol, a tri-functional alcohol, into the reaction system. aip.org The physical and mechanical properties of the resulting hydrogels can be readily controlled by adjusting the crosslinker concentration and the PEG chain length. aip.org This strategy is versatile and can be applied with other polyhydroxy compounds as crosslinkers, enabling the creation of a library of hydrogels with designed structures and desired properties. aip.org The crosslinking of hyaluronic acid with divinyl sulfone via an oxa-Michael addition mechanism in alkaline medium also involves the formation of ether bonds between the hydroxyl groups of hyaluronic acid and the double bonds of divinyl sulfone. researchgate.net This process, which is induced by the deprotonation of hydroxyl groups under strongly alkaline conditions, results in a sulfonyl-bis-ethyl bridge between polymer chains. researchgate.net

Reaction Kinetics and Mechanistic Pathways in Oxa Glycol Systems

Kinetic Studies of Glycol Formation and Related Reactions

Kinetic investigations into glycol formation primarily focus on the hydration of corresponding epoxides, with the hydration of ethylene (B1197577) oxide to ethylene glycol being a prominent example due to its industrial significance. These studies often involve determining rate laws, rate constants, and activation energies under different reaction conditions.

Hydration Kinetics of Ethylene Oxide to Ethylene Glycol

The hydration of ethylene oxide (EO) to form monoethylene glycol (MEG) is a key industrial process. This reaction can proceed under uncatalyzed or catalyzed conditions. The reaction is often described as following a series-parallel irreversible homogeneous mechanism, where ethylene oxide reacts with water to form MEG, and also reacts with MEG and higher glycols to form diethylene glycol (DEG), triethylene glycol (TEG), and other higher homologues. researchgate.netcore.ac.uk

Kinetic data for the hydration of ethylene oxide have been obtained from both uncatalyzed and heterogeneously catalyzed reactions. researchgate.net For uncatalyzed reactions, the temperature dependency of the rate constants (k1, k2, k3 for the formation of MEG, DEG, and TEG, respectively) can be expressed using the Arrhenius equation. For instance, one study reported the following temperature dependencies for uncatalyzed reactions: k1/[L/(mol·min)] = exp(13.62 − 8220/T), k2/[L/(mol·min)] = exp(15.57 − 8700/T), and k3/[L/(mol·min)] = exp(16.06 − 8900/T), where T is the absolute temperature in Kelvin. researchgate.netacs.org

The rate expression for the consumption of ethylene oxide can be given as -rEtO = k1CWCEtO + k2CMEGCEtO + k3CDEGCEtO, where CW, CEtO, CMEG, and CDEG represent the concentrations of water, ethylene oxide, monoethylene glycol, and diethylene glycol, respectively. researchgate.netacs.org

Mathematical Modeling and Optimization of Reaction Rates

Mathematical modeling is a powerful tool used to simulate and optimize the complex reaction kinetics of glycol production processes. core.ac.ukcaritasuniversityjournals.org These models can help predict the behavior of the system under various conditions and optimize parameters to enhance yield and selectivity. caritasuniversityjournals.org

Models for ethylene glycol production from ethylene oxide hydrolysis in continuous stirred tank reactors (CSTRs) have been developed based on the principles of mass and energy conservation. core.ac.ukust.edu These models can incorporate kinetic expressions to describe the reaction rates of ethylene oxide with water and other glycols. core.ac.uk

Optimization studies using mathematical models, often coupled with simulation tools like MATLAB, aim to identify optimal operating conditions such as temperature, pressure, and reactant concentrations (e.g., water to ethylene oxide ratio) to maximize ethylene glycol yield and purity while minimizing the formation of unwanted byproducts like higher glycols. core.ac.ukcaritasuniversityjournals.org For example, a mole ratio of water to ethylene oxide of 10:1 is often necessary to obtain high yields of MEG. core.ac.uk Optimized kinetic parameters can lead to significant increases in the yield of ethylene glycol. caritasuniversityjournals.orgresearchgate.net

Influence of Catalytic Systems on Reaction Kinetics

The presence of catalysts significantly influences the kinetics of ethylene oxide hydration. Both homogeneous and heterogeneous catalysts have been investigated to improve reaction rates and selectivity towards monoethylene glycol.

Acid catalysts, such as sulfuric acid and acid ion exchange resins, can accelerate the reaction rate. core.ac.ukiomosaic.comresearchgate.net Studies have quantified the kinetics of sulfuric acid-catalyzed hydration of ethylene oxide, showing that the reaction rate is influenced by the concentrations of ethylene oxide, water, and acid. researchgate.net For instance, an apparent reaction rate expression can exhibit orders of 1.5 in EO, third order in water, and nearly first order in acid concentration, with a specific activation energy. researchgate.net

Base catalysts, such as sodium hydroxide, also accelerate the reaction rates, although the rates are generally slower than in an acidic medium. iomosaic.com However, using strong acidic or basic catalysts may not be selective towards monoethylene glycol formation, potentially leading to increased production of higher glycols. core.ac.ukepitoanyag.org.hu

Heterogeneous catalysts, including ion exchange resins and layered double hydroxides, have been explored to facilitate the hydration of ethylene oxide. researchgate.netcore.ac.ukepitoanyag.org.hu Certain ion exchange resins, particularly strong acid and base types, have shown catalytic activity comparable to sulfuric acid without contaminating the products. core.ac.uk The effectiveness of heterogeneous catalysts can depend on the functional groups attached to the substrate and the concentration of active sites on the catalyst surface. core.ac.ukepitoanyag.org.hu Using heterogeneous catalysts can potentially allow for adjusting the molecular weight distribution of the reaction products. epitoanyag.org.hu

Recent research has also explored the use of binary catalysts like ionic liquids and organic bases under a CO2 atmosphere, which can enable efficient hydration at low water/ethylene oxide ratios with high yields and selectivities of MEG. rsc.org

Elucidation of Reaction Mechanisms

Understanding the detailed reaction mechanisms provides a molecular-level view of how reactants are transformed into products, which is essential for catalyst design and process optimization.

Catalytic Cycle Analysis in Glycol Synthesis (e.g., Ruthenium Pincer Complexes)

Catalytic cycle analysis helps to understand the sequence of steps a catalyst undergoes during a reaction. Ruthenium pincer complexes have been investigated as catalysts in reactions involving glycols, such as the acceptorless dehydrogenative coupling of ethylene glycol with amines to synthesize oxalamides. rsc.orgrsc.org

In such catalytic cycles, a ruthenium pincer complex can activate the substrate (e.g., ethylene glycol) through steps involving coordination and dehydrogenation. rsc.org For the synthesis of oxalamides from ethylene glycol and amines catalyzed by a ruthenium pincer complex, the mechanism can involve the oxidation of glycolaldehyde (B1209225) (formed from ethylene glycol) to acetaldehyde (B116499), followed by coupling with the amine. rsc.org The rate-determining step in some ruthenium-catalyzed reactions involving ethylene glycol can be the formation of molecular hydrogen. rsc.org The proposed mechanism often involves the metal center and the pincer ligand cooperating in the catalytic transformation. rsc.org

Ruthenium complexes have also been shown to catalyze the reforming of aqueous ethylene glycol to generate glycolic acid and hydrogen gas. researchgate.net The catalytic cycle for this process involves the oxidation of ethylene glycol. researchgate.net

Electrocatalytic Oxidation Mechanisms of Glycols

Electrocatalytic oxidation of glycols, particularly ethylene glycol (EG), is an important area of research for producing value-added chemicals and for hydrogen production. acs.orgnih.gov The mechanism of electrocatalytic glycol oxidation is complex and depends on the electrode material and reaction conditions (e.g., pH). rsc.orgacs.org

On different metal electrodes, ethylene glycol can be oxidized to various products, including glycolate (B3277807), glyoxal (B1671930), glyoxylate, oxalate (B1200264), formate, and carbon dioxide. acs.orgnih.govrsc.org The selectivity towards specific products is highly dependent on the catalyst. For example, gold and copper electrodes have shown considerable activity for the electrooxidation of EG to glycolate. acs.orgacs.org On gold, the mechanism can involve the dehydrogenation of EG to form adsorbed 2-hydroxyacetyl, which is then oxidized to glycolate. acs.org On copper, EG can be oxidized to glyoxal, which can then convert to glycolate via a Cannizzaro reaction. acs.org

Palladium electrodes also exhibit electrocatalytic activity for EG oxidation, with the products and intermediates being influenced by pH. rsc.org In alkaline media, both C2 and C1 species can be formed, while in acidic solutions, CO2 can be selectively produced. rsc.org

Density functional theory (DFT) calculations are often employed to gain insights into the electrooxidation mechanism at the molecular level, helping to understand adsorption energies and reaction pathways. nih.gov Studies have also explored electrocatalytic-acid catalytic cascade strategies to convert ethylene glycol into multi-carbon oxygen heterocyclic compounds like 1,4-dioxane-2,5-diol. chinesechemsoc.org This involves electrocatalytically oxidizing ethylene glycol to an intermediate aldehyde, which then undergoes acid-catalyzed cyclization. chinesechemsoc.org

Redox Dynamics and Surface Interactions in Heterogeneous Catalysis

Heterogeneous catalysis involving oxygen-containing organic molecules like glycols and glycol ethers, including compounds structurally related to oxa-glycol (4-oxa-2,6-heptandiol), is significantly influenced by the redox dynamics of the catalyst and the intricate interactions occurring at the catalyst surface. These interactions dictate adsorption behavior, reaction pathways, and ultimately, catalytic activity and selectivity.

The surface of a heterogeneous catalyst provides active sites where reactant molecules can adsorb, undergo chemical transformation through redox processes, and subsequently desorb as products. The specific nature of these interactions—whether associative or dissociative adsorption, the strength of the bond between the adsorbate and the surface, and the oxidation state of the surface atoms—plays a crucial role in determining the reaction outcome.

Studies on the interaction of ethylene glycol with silver catalysts, for instance, have shown that ethylene glycol can adsorb reversibly on a non-oxidized silver surface, forming a multilayer coating researchgate.net. However, the interaction character changes on an oxidized silver surface, depending on the strength of the oxygen-catalyst bond and the adsorption temperature researchgate.net. Weakly adsorbed ethylene glycol on the silver surface has been identified as responsible for the selective formation of glyoxal via parallel dehydrogenation and oxidation mechanisms researchgate.net. Conversely, dissociative interaction of ethylene glycol with the silver surface leads to the formation of by-products such as formaldehyde (B43269) and carbon dioxide researchgate.net. A decrease in the amount of atomically adsorbed oxygen on the catalyst surface can lead to a decrease in the concentration of active centers capable of transforming ethylene glycol selectively researchgate.net.

In hydrogenation reactions, such as the conversion of dimethyl oxalate to ethylene glycol over Cu/SiO₂ catalysts, the redox state of the active metal species is paramount. Research indicates that the hydrogenation of dimethyl oxalate is proposed to proceed via the synergy between Cu⁰ and Cu⁺ sites sc.eduaspire2050.eu. Catalysts with a higher surface Cu⁰ content have exhibited higher intrinsic activity in this reaction sc.edu. The adsorption of dimethyl oxalate on Cu²⁺-containing SiO₂ surfaces occurs primarily through bidentate coordination of the C=O groups, as well as the formation of acyl and alkoxy C-O species sc.edu. The preparation method and pre-reduction temperature of the catalyst significantly influence the metallic copper surface area and the distribution of Cu⁰ and Cu⁺ species, thereby affecting the ethylene glycol yield and the formation of by-products like ethanol (B145695) and 1,2-butanediol (B146104) aspire2050.eu. Side reactions are often related to exposed acidic and basic sites resulting from decreased copper/support interactions aspire2050.eu.

Redox dynamics are also central to oxidation reactions catalyzed by heterogeneous systems. While direct information on the heterogeneous oxidation of this compound is limited in the provided sources, studies on related compounds like alpha-glycols in the context of bismuth redox catalysis highlight the potential for redox cycles involving different oxidation states of the metal (e.g., Bi(III)/Bi(V)) acs.org. Although this specific example discusses homogeneous catalysis, the principle of metal redox cycles driving the transformation of the organic substrate is applicable to heterogeneous systems, particularly where the metal is supported on a solid material acs.org. In heterogeneous electrocatalysis and photocatalysis, bismuth is frequently used as a dopant in materials to enhance performance in various redox reactions acs.org.

The mechanism of interaction often involves the adsorption of the oxygen-containing molecule onto the catalyst surface, potentially through the hydroxyl groups or ether linkages. This adsorption can lead to the activation of C-O or C-C bonds, followed by redox transformations such as oxidation, reduction, or hydrogenolysis, depending on the reaction conditions and the nature of the catalyst. The desorption of products from the catalyst surface is the final step, regenerating the active site for further catalytic cycles savemyexams.com.

Detailed research findings often involve spectroscopic techniques (e.g., ATR-FTIR sc.edu, DRIFT aspire2050.eu) and characterization methods (e.g., XRD aspire2050.eu, SEM, TEM rsc.org) to probe the catalyst surface, identify adsorbed species, and understand the changes in catalyst structure and oxidation states under reaction conditions. These studies provide valuable insights into the mechanistic pathways and the role of surface interactions and redox dynamics in the heterogeneous catalysis of glycol-related compounds.

While specific quantitative data directly linking the redox dynamics and surface interactions of this compound with heterogeneous catalyst performance is not extensively detailed in the provided snippets, the principles observed for structurally similar glycols and glycol ethers offer a strong foundation for understanding how this compound would behave in such systems. The presence of both hydroxyl and ether functional groups in this compound suggests potential interactions with both acidic/basic sites and metal centers on heterogeneous catalysts, undergoing redox transformations depending on the reaction environment.

Here is a summary of some relevant research findings on related compounds:

| Reactant | Catalyst System | Key Redox/Surface Aspect | Observed Outcome (Example) | Source |

| Ethylene Glycol | Silver Catalysts | Adsorption state (associative vs. dissociative), Atomic Oxygen | Selective glyoxal formation vs. formaldehyde/CO₂ by-products | researchgate.net |

| Dimethyl Oxalate | Cu/SiO₂ | Synergy of Cu⁰ and Cu⁺ sites, Adsorption via C=O groups | Hydrogenation to Ethylene Glycol | sc.eduaspire2050.eu |

| Ethylene Glycol | Pt/Doped Carbon Nanofibers | Platinum-Heteroatom Interactions (Support Effect) | Influence on Aqueous Phase Reforming activity | acs.org |

| Alpha-Glycol | Bismuth (homogeneous/heterogeneous dopant) | Bi(III)/Bi(V) redox cycle | Oxidation reactions | acs.org |

| Propylene (B89431) Oxide + Methanol | α-Fe₂O₃ Nanoparticles | Surface Basicity, Energy Gap | Etherification to 1-methoxy-2-propanol | rsc.org |

| Glycerol (B35011) | Ru/C, Pt/C, Ni/SBA-15 | Metal type, Support, Promoters, pH | Hydrogenolysis to Propylene Glycol, selectivity to isomers | nih.govmdpi.com |

This table highlights how the catalyst's redox state, the nature of its surface (including acidity/basicity and support interactions), and the specific way the organic molecule interacts with these features are critical determinants of catalytic performance in heterogeneous systems involving glycol-type compounds.

Advanced Characterization and Computational Studies of Oxa Glycol Systems

Spectroscopic Analysis for Structural and Interactional Insights

Spectroscopic methods offer invaluable experimental data for probing the structure, conformation, and interactions of oxa-glycol molecules in diverse environments.

Infrared Spectroscopy for Interfacial Water Interactions with Oligo(ethylene glycol)

Infrared (IR) spectroscopy serves as a critical tool for examining the interactions between water and oligo(ethylene glycol) (OEG) layers, especially at interfaces. Techniques such as Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) and Surface-Enhanced Infrared Absorption (SEIRA) spectroscopy are particularly useful for these studies. PM-IRRAS investigations on tri(ethylene glycol) (EG3)-terminated alkanethiol self-assembled monolayers (SAMs) have demonstrated that exposure to water induces subtle alterations in the characteristic ether vibrations of OEG molecules in direct contact with the solvent, thereby providing insights into localized interactions at the water-SAM interface uni-tuebingen.de. This surface-sensitive approach contrasts with scattering techniques that yield average bulk behavior uni-tuebingen.de.

Observed shifts in the position of the characteristic C-O-C stretching vibration following water exposure suggest a robust interaction between OEG SAMs and water, indicating water penetration into the upper region of the monolayer uni-tuebingen.de. The magnitude of these frequency shifts has been shown to correlate with the surface coverage of the SAM uni-tuebingen.de. Further studies employing SEIRA spectroscopy on methoxy-tri(ethylene glycol)-terminated alkanethiol SAMs supported on gold and silver substrates revealed that the hydrogen bonding states of interfacial water vary depending on the substrate material spm.jp. This highlights the significant role of interfacial water in mediating the interactions of OEG SAMs with biomolecules and cells, which is pertinent to their observed bioinertness spm.jp. Experimental findings are consistent with the hypothesis that the binding of interfacial water by OEG moieties is crucial for their resistance to protein adsorption harvard.edu.

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural characterization, reaction monitoring, and elucidation of this compound systems and their derivatives. NMR provides detailed information regarding the chemical environment of atoms within a molecule.

In the context of polymerization reactions where ethylene (B1197577) glycol acts as an initiator, ¹H NMR spectroscopy is employed to confirm the chemical structure and composition of the resulting polymers, such as polyesters mdpi.com. Specific signals in the ¹H NMR spectrum can be assigned to the protons of the repeating units and end groups, including those derived from ethylene glycol mdpi.com. For example, in poly(δ-valerolactone) initiated by ethylene glycol, signals at specific chemical shifts are attributed to the protons of the δ-valerolactone repeating unit and the ethylene glycol units located at the polymer chain ends or incorporated as a bridge mdpi.com.

NMR spectroscopy is also valuable for monitoring the progress of reactions involving glycols. For instance, in studies investigating the transformation of ethylene glycol to hydrogen and glycolic acid catalyzed by a ruthenium complex, NMR experiments, including ³¹P NMR, are used to gain insights into active intermediates and track the reaction pathway rsc.org.

Furthermore, NMR techniques, such as 2D ¹H-¹H NOESY, are applied to clarify the conformational behavior of macromolecules like oligo(ethylene glycol)-methacrylate-based polymers in solution, particularly during temperature-induced phase transitions researchgate.net. NMR relaxation times can also provide quantitative information at the molecular level concerning polymer behavior during phenomena such as LCST phase separation researchgate.net.

NMR spectroscopy is also utilized in structural elucidation studies, including the determination of the stereochemistry of organic molecules, sometimes in conjunction with techniques like residual chemical shift anisotropies (RCSAs) in liquid crystalline phases acs.org.

X-ray Crystallography in Support of Mechanistic Studies

X-ray crystallography provides atomic-resolution structural information for crystalline compounds, which can be vital for supporting mechanistic studies of reactions and interactions involving this compound systems. Although obtaining suitable crystals of flexible oligo(ethylene glycol) chains can be challenging, X-ray crystallography has been successfully applied to study specific derivatives and their assemblies.

In certain mechanistic investigations, X-ray structures of oligo(ethylene glycol)-tethered molecules, such as macrocyclic derivatives, have been determined to confirm their structure and serve as a basis for subsequent computational characterization mdpi.com. Comparing experimental X-ray structures with computed structures can help validate theoretical models mdpi.com.

X-ray diffraction studies have also been used in conjunction with other techniques like FTIR to examine the intercalation of metal ions, such as Pb²⁺ and Ag⁺, into the galleries of polydiacetylene nanocrystals decorated with oligo(ethylene glycol) surfaces researchgate.net. These studies elucidated how the metal ions interact with functional groups and influence the material's structure and properties, contributing to the understanding of colorimetric detection mechanisms researchgate.net.

In the context of protein crystallography, ethylene glycol is occasionally employed as a cryoprotectant during crystal preparation for X-ray diffraction experiments scienceopen.com. While this is a technical application, the interaction of ethylene glycol with the protein crystal lattice is relevant to the success of the crystallographic study itself.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods serve as valuable complements to experimental spectroscopic techniques by offering insights into the electronic structure, energetics, and dynamics of this compound systems at the molecular level.

Density Functional Theory (DFT) in Conformational and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, equilibrium geometries, and vibrational properties of molecules, including oligo(ethylene glycol)s. DFT calculations are frequently employed in conjunction with spectroscopic studies, particularly IR and Raman spectroscopy, to aid in the interpretation of experimental data and gain a deeper understanding of molecular behavior.

DFT is utilized for the conformational analysis of glycols by calculating the structure, energy, and vibrational spectra of different conformers researchgate.netresearchgate.netnih.gov. Comparing calculated spectra with experimental Raman or IR spectra helps in identifying the prevalent conformations in a given environment researchgate.netresearchgate.netnih.govuniroma1.it. For instance, DFT modeling has confirmed the prevalence of the gauche-conformation of ethylene glycol in aqueous solutions researchgate.netnih.gov.

DFT calculations are also used to obtain reliable equilibrium molecular geometries, vibrational frequencies, and transition dipole moments for OEG molecules lqtl.orgaip.orglqtl.org. These calculated data can then be used to simulate IR reflection-absorption (RA) spectra associated with different OEG conformations lqtl.orgaip.org. This combined experimental and theoretical approach allows for proposing optimized molecular geometries and orientations within self-assembled monolayers lqtl.org.

DFT methods are employed to investigate the energies of different conformations of OEG molecules and their interaction with water lqtl.org. Studies have confirmed that the helical conformer of OEG can have the lowest energy compared to other possible conformers lqtl.org. DFT calculations can also provide insights into the vibrational excitations of helical ethylene-glycol oligomers, facilitating the assignment and revision of spectral peaks observed in experimental IR spectra lqtl.org.

Furthermore, DFT calculations, sometimes combined with other methods like MP2, are used to model infrared RA spectra of oriented helical ethylene glycol oligomers, providing a detailed comparison with experimental data and helping to understand the contributions of different vibrational modes acs.org. DFT is also applied in studies involving vibrational circular dichroism (VCD) to interpret spectra and gain information on the configuration and conformation of chiral molecules, including those with oligo(ethylene glycol) branches rsc.org.

Ab Initio Calculations for Spectral Region Analysis

Ab initio and density functional theory (DFT) calculations are extensively used to investigate the electronic structure and conformational preferences of this compound systems, providing insights relevant to their spectral characteristics. These methods allow for the determination of properties such as optimized molecular geometries, energies of molecular orbitals (HOMO and LUMO), energy gaps, and dipole moments.

Studies on polyethylene (B3416737) glycol (PEG) oligomers and related structures have employed DFT and ab initio methods to explore the correlation between molecular structure and electronic properties, which are fundamental to understanding spectroscopic behavior, particularly in UV-Vis spectroscopy researchgate.net. For instance, calculations using methods like B3LYP/6-31G+(d,p) and HF/6-31G+(d,p) have been performed on PEG to investigate parameters such as HOMO and LUMO energies, the energy gap (ΔE), and dipole moment (μ) researchgate.net. These calculated parameters can be correlated with experimental observations and provide a theoretical basis for interpreting spectral data researchgate.net.

Furthermore, ab initio calculations at levels such as MP2/6-311++G(2d,2p) have been applied to smaller this compound molecules like ethylene glycol and its dimethyl ether to determine structural and energetic properties of different conformers nih.gov. Comparing computational results with experimental data helps validate the theoretical models and provides detailed information about the relative stabilities and geometries of various molecular arrangements nih.gov. DFT calculations, including those with nonlocal and gradient corrections, have also been performed on ethylene glycol conformers, showing good agreement with high-level ab initio results for optimized geometries and relative energies, with particular attention paid to hydrogen bonding and the gauche effect acs.org. These detailed conformational analyses are vital for understanding the potential energy surface and predicting vibrational spectra.

Ab initio calculations on short segments of polyethylene glycol have been used to construct models that account for the molecule's geometrical structure, including bond lengths, bond angles, and dihedral angles aip.org. Energies of different conformers relative to reference structures have been calculated, along with properties like lengths between terminal atoms and dipole moments aip.org. Such calculations provide foundational data for understanding the relationship between molecular conformation and spectroscopic signatures.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of this compound systems in various phases and environments. These simulations provide insights into phenomena such as diffusion, aggregation, and the nature of interactions with solvents or surfaces.

MD simulations have been employed to investigate the self-diffusion coefficients of poly(ethylene glycol) dimethyl ethers (glymes) of varying chain lengths (n=1 to 4) in different conditions aip.orgnih.gov. These studies highlight the importance of system size corrections in MD simulations to accurately predict diffusion coefficients at the thermodynamic limit aip.orgnih.gov. The simulations utilize force fields like TraPPE for intermolecular and intramolecular interactions and GAFF for bond stretching parameters, allowing for the study of fully flexible molecules aip.org.

The local structure and hydrogen bonding in aqueous solutions of ethylene glycol have been studied using MD simulations with force fields such as OPLS-based potentials researchgate.net. These simulations reveal details about hydrogen-bonding arrangements, including both strong and weak hydrogen bonds, and the tendency for association of water molecules in water-poor solutions researchgate.net. MD simulations can provide a three-dimensional picture of hydration and the preference for hydrophilic hydration of these organic solutes at high concentrations researchgate.net.

Furthermore, MD simulations have been used to study the self-assembly and intermolecular structure of non-ionic surfactants like octaethylene glycol n-decyl ether in aqueous solutions, both in the presence and absence of polymers rsc.org. These simulations can capture the formation of different aggregate structures, such as spherical micelles and lamellar aggregates, and provide insights into the interactions between surfactant molecules and between the surfactant and other components in the system rsc.org. MD simulations also explore the temperature-dependent behavior of polymers with oligooxyethylene side chains, focusing on changes in chain extension and the recombination of intra- and inter-polymer hydrogen bonds mdpi.com.

Computational Assessment of Reaction Energy Landscapes

Computational methods are instrumental in mapping the reaction energy landscapes of processes involving this compound compounds, allowing for the assessment of reaction pathways, transition states, and kinetic parameters.

Density functional theory (DFT) has been utilized to investigate the thermodynamic and kinetic parameters of unimolecular and bimolecular dissociation reactions of glycol ethers like propylene (B89431) glycol ethyl ether researchgate.net. These studies involve optimizing the geometries of reactants, transition states, and products to determine potential energy surfaces and calculate activation barriers researchgate.net. For instance, calculations using functionals like B3LYP and ωB97XD with appropriate basis sets have been performed to identify plausible reaction routes and their corresponding energy barriers researchgate.net.

The kinetics of reactions involving glycol ethers, such as the esterification reaction of glycol ethers with acetic acid, have been studied computationally by determining reaction rate constants and activation energies using the Arrhenius law rmiq.org. Computational modeling helps in fitting experimental data and estimating kinetic parameters for forward and backward reactions rmiq.org.

Computational techniques, including the calculation of rate coefficients and branching ratios, are also applied to study the atmospheric photo-oxidation of glycol ethers like 2-ethoxyethanol (B86334) ku.dkacs.org. These studies involve assessing the energy landscapes for processes such as intramolecular H-shifts in peroxy radicals, which are crucial for understanding the formation of highly oxygenated organic molecules ku.dkacs.org. Computational methods allow for the estimation of the relative rates of different reaction pathways, providing insights into the dominant chemical transformations under specific conditions ku.dk.

Supramolecular Assembly and Self Organization Principles in Oxa Glycol Chemistry

Non-Covalent Interactions and Molecular Recognition in Oxa-Glycol Systems

Non-covalent interactions play a critical role in the supramolecular assembly and molecular recognition processes involving this compound chains. These interactions, weaker than covalent bonds, include hydrogen bonding, van der Waals forces, π-π stacking interactions, and hydrophobic effects. In this compound systems, hydrogen bonding is particularly significant, involving the ether oxygen atoms and terminal hydroxyl groups (in non-terminated OEGs/PEGs) as potential hydrogen bond acceptors, and hydroxyl groups as hydrogen bond donors. The flexibility of the ethylene (B1197577) glycol repeating units allows for various conformations, influencing the presentation and accessibility of these interaction sites.

Molecular recognition, the specific binding between molecules through non-covalent forces, is a key principle in this compound supramolecular chemistry. OEG and PEG chains can act as recognition elements themselves or be incorporated into larger host or guest molecules to facilitate specific binding events. For instance, the oligo(ethylene glycol) segments can interact with various host molecules through hydrogen bonding and van der Waals forces, leading to the formation of inclusion complexes. wikipedia.org The ability of PEG to form a hydration sheath also contributes to its interaction profile, particularly in aqueous environments, influencing its recognition by other molecules and surfaces. nih.gov

Research highlights the use of dual molecular recognition strategies involving PEG. One study demonstrated the supramolecular conjugation between concanavalin (B7782731) A (a protein) and PEG using a linker containing β-cyclodextrin (βCD) and α-mannopyranoside. acs.org The βCD unit recognized an adamantane (B196018) (Ada) end on PEG, while the α-mannopyranoside recognized the protein, facilitating the assembly. acs.org This exemplifies how this compound derivatives can be precisely addressed through specific non-covalent interactions.

Design of Host-Guest Systems Incorporating this compound Motifs

This compound chains are frequently incorporated into host or guest molecules to construct sophisticated host-guest systems. These systems rely on the specific recognition and binding of a guest molecule within the cavity or binding site of a host molecule, mediated by non-covalent interactions. wikipedia.orgacs.org The inclusion of OEG or PEG segments can tune the solubility, biocompatibility, and recognition properties of the host or guest.

Cyclodextrins (CDs), macrocyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior, are common host molecules used with oxa-glycols. thno.org Aliphatic chains and small molecules like PEG are suitable guests for α-CD, forming inclusion complexes driven by hydrophobic and van der Waals interactions within the CD cavity. thno.org This host-guest interaction between CDs and PEG derivatives has been exploited in the design of various supramolecular architectures.

For example, supramolecular amphiphilic micelles have been developed based on the host-guest interaction between benzimidazole-terminated PEG (PEG-BM) and β-cyclodextrin-modified poly(l-lactide) (CD-PLLA). acs.org The recognition between benzimidazole (B57391) and β-cyclodextrin drives the formation of these micelles. acs.org

Another approach involves using cucurbit[n]urils (CB[n]), macrocyclic hosts known for their high-affinity binding to specific guest molecules. acs.orgpnas.org CB nih.gov-PEG conjugates have been developed for supramolecular PEGylation of biopharmaceuticals, leveraging the strong interaction between CB nih.gov and certain amino acid residues on proteins. pnas.org This non-covalent approach allows for the modification of protein properties, such as increased stability, without covalent conjugation. pnas.org

Formation and Behavior of Oligo(ethylene glycol) Self-Assembled Monolayers

Self-assembled monolayers (SAMs) of oligo(ethylene glycol)-terminated alkanethiols on gold surfaces are well-established systems for studying surface properties and controlling interactions with biological entities, particularly proteins. acs.orgharvard.edunih.govacs.org These SAMs are formed by the spontaneous adsorption and organization of alkanethiols with a terminal OEG chain onto a gold substrate. acs.orgharvard.edu The alkanethiol part provides a stable attachment to the gold surface through a thiol-gold bond, while the OEG chains extend outwards, forming the interface with the surrounding environment. harvard.edu

A key property of OEG-terminated SAMs is their ability to resist the non-specific adsorption of proteins. harvard.edunih.gov This protein resistance is attributed to the unique properties of the OEG layer, including its hydrophilicity and the conformational flexibility of the OEG chains, which create a barrier that sterically hinders protein approach and adsorption. nih.govharvard.edu Studies have investigated the molecular conformation of OEG chains in these SAMs and its correlation with protein resistance. acs.orgacs.orgharvard.edu The chain length of the oligo(ethylene glycol) unit and intermolecular interactions within the monolayer influence the conformation, which in turn affects the protein resistance. acs.orgharvard.edu

Research has shown that highly ordered OEG-terminated SAMs can be formed, and their properties, such as packing density, are comparable whether prepared by solution deposition or vapor deposition methods. acs.orgnih.gov The resistance to non-specific adsorption of various proteins like bovine serum albumin, trypsin, and myoglobin (B1173299) has been demonstrated for these SAMs under physiological conditions. nih.gov

Development of Responsive Supramolecular Materials

This compound motifs are integral components in the design of responsive supramolecular materials, which can undergo changes in their properties or structure in response to external stimuli. nih.govnih.gov The reversible nature of the non-covalent interactions used in supramolecular assembly makes these materials particularly well-suited for responsiveness. Stimuli can include changes in temperature, pH, light, redox potential, or the presence of specific molecules. thno.orgnih.gov

Poly(ethylene glycol) (PEG) is widely used in the development of stimuli-responsive hydrogels, which are cross-linked polymer networks that can swell or shrink in response to environmental changes. nih.govfrontiersin.orgresearchgate.net Supramolecular PEG hydrogels can be formed through host-guest interactions, such as those between PEG functionalized with adamantane and β-cyclodextrin. researchgate.net These hydrogels can be designed to be responsive to stimuli like ultrasound, enabling controlled release of encapsulated substances. researchgate.net

Another example involves pH-responsive supramolecular hydrogels based on PEG polymers functionalized with ureido-pyrimidinone (UPy) units, which form cross-links through quadruple hydrogen bonding. frontiersin.org These UPy-PEG hydrogels exhibit a pH-responsiveness, allowing for injection as a viscous solution at alkaline pH and a fast sol-gel transition at physiological pH. frontiersin.org

OEG segments have also been incorporated into self-assembling prodrugs to create responsive nanostructures. rsc.org By conjugating hydrophilic OEG to hydrophobic drug molecules like SN-38, researchers have created self-assembling prodrug isomers that form different supramolecular architectures (e.g., nanotubes, filamentous assemblies) based on the conjugation site. rsc.org These assemblies can exhibit controlled drug release properties. rsc.org

The integration of this compound units into supramolecular systems provides a versatile platform for creating materials that can sense and respond to their environment, with potential applications in drug delivery, sensing, and biomaterials. acs.orgnih.govnih.govfrontiersin.org

Polymer Chemistry and Advanced Materials Derived from Oxa Glycol Systems

Polymer Synthesis via Oxa-Michael Addition

Oxa-Michael addition polymerization is a powerful method for constructing polymeric architectures by forming carbon-oxygen bonds through the conjugate addition of alcohols to activated alkenes. This reaction typically requires a catalyst, with various bases, including N-heterocyclic carbenes (NHCs), phosphazene bases, and organic bases like 4-dimethylaminopyridine (B28879) (DMAP) and tert-butoxide, being effective fishersci.figuidetopharmacology.orgfishersci.ca. The reaction can proceed under mild conditions, often at room temperature or solvent-free, making it an attractive route for polymer synthesis guidetopharmacology.org.

The mechanism generally involves the deprotonation of the hydroxyl group by a base, generating an alkoxide nucleophile. This alkoxide then attacks the β-carbon of the electron-deficient alkene, followed by proton transfer to the α-carbon, resulting in the formation of a new carbon-oxygen bond and regeneration of the catalyst fishersci.ca. The choice of monomers, specifically the functionality of the polyol and the Michael acceptor, dictates the resulting polymer structure, allowing for the synthesis of linear polymers, branched polymers, or crosslinked networks fishersci.ca. For instance, the oxa-Michael addition polymerization of hydroxyl-functionalized acrylate (B77674) monomers can yield poly(ester-ether)s fishersci.fi. The reaction of di- or trifunctional alcohols with electron-deficient olefins like acrylates or divinyl sulfone can lead to the formation of poly(ether)s, poly(ether-sulfone)s, or poly(ether-ester)s with additional functional groups in the polymer backbone fishersci.ca.

Formation of Poly(ethylene glycol) Hydrogels

While amine-Michael addition is a well-established method for synthesizing poly(ethylene glycol) (PEG)-based hydrogels by reacting multi-armed PEG acrylates or vinyl sulfones with multifunctional amines or thiols, the principle of Michael addition is central to forming crosslinked PEG networks fishersci.seatamanchemicals.comatamanchemicals.comwikipedia.org. These hydrogels are formed via a step-growth polymerization mechanism when using multi-functional monomers atamanchemicals.com. For example, star-shaped PEG molecules with acrylate end groups can be crosslinked with reactive amine species through amine-Michael addition to form hydrogels fishersci.seatamanchemicals.com. The resulting network structure and mechanical properties of PEG hydrogels can be tuned by controlling factors such as the concentration and functionality of the PEG macromonomer and the crosslinker fishersci.se. Although the provided search results emphasize amine-Michael addition for PEG hydrogels, the broader context of oxa-glycol systems and oxa-Michael addition suggests that polyols, including PEG diols or multi-armed PEGs, could, in principle, react with appropriate Michael acceptors via oxa-Michael addition to form polyether-based networks, potentially for hydrogel applications, depending on the solubility and crosslinking density.

Synthesis of Recyclable and Dynamic Polymeric Materials

The concept of dynamic covalent chemistry (DCC), where covalent bonds can undergo reversible formation and cleavage in response to external stimuli, is crucial for the design of recyclable and dynamic polymeric materials, including Covalent Adaptable Networks (CANs) fishersci.cauni.lufishersci.ca. Michael addition reactions, particularly hetero-Michael additions like thia-Michael and aza-Michael additions, have been successfully employed to create such materials due to their reversible nature under specific conditions uni.luwikidata.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.befishersci.cauni.lu. While the reversibility of oxa-Michael addition for creating dynamic polymer backbones is less commonly highlighted in the provided results compared to thia- or aza-Michael systems, the principle of reversible addition can be applied.

Recyclable polymers can be designed such that their backbone linkages can be broken down to regenerate the original monomers upon application of a specific stimulus, such as heat or a catalyst wikidata.orgfishersci.be. For example, cyclic thioenone monomers undergo reversible thia-Michael addition-elimination ring-opening polymerization (MAEROP) to form polythioenones that can be chemically recycled back to the monomer wikidata.orgwikipedia.orgwikipedia.orgwikidata.org. While direct examples of recyclable polymers solely based on the reversibility of oxa-Michael addition in the backbone were not prominent in the search results, oxa-Michael addition can be used to synthesize monomers or polymers that contain other dynamic covalent linkages or can be depolymerized via different mechanisms. For instance, oxa-Michael addition polymerization can yield hyperbranched polymers with residual reactive groups that allow for post-functionalization, which could potentially introduce dynamic characteristics .

Exploration of Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are crosslinked polymer networks containing dynamic covalent bonds that can rearrange, allowing the material to exhibit properties like self-healing, stress relaxation, and reprocessing fishersci.cauni.lufishersci.cauni.lu. Michael addition reactions, particularly reversible ones, are a key tool for creating the dynamic crosslinks or backbone linkages in CANs fishersci.cauni.lufishersci.cauni.lu.

In Michael addition-based CANs, the reversible addition of a nucleophile (like an amine or thiol) to an activated alkene allows for bond exchange reactions within the network uni.lufishersci.ca. This dynamic exchange enables the rearrangement of the network structure without irreversible degradation. For example, aza-Michael addition adducts (beta-amino esters) have been used as building blocks for CANs, where dynamic exchange occurs via reversible aza-Michael reaction and transesterification fishersci.ca. While oxa-Michael addition forms ether linkages, which are generally stable, their potential reversibility under specific catalytic conditions could, in principle, be exploited for CAN formation. The incorporation of other dynamic covalent chemistries (e.g., transesterification) into polymers synthesized via oxa-Michael addition could also lead to CANs.

Degradation and Controlled Release in this compound Polymers

The degradation behavior of polymers derived from this compound systems or synthesized via Michael addition is crucial for applications requiring biodegradability or controlled release of encapsulated substances. The presence of hydrolytically or enzymatically cleavable linkages within the polymer structure is key to achieving degradation.

Backbone-Biodegradable Polymers from Oxa-Monomers

Biodegradable polymers can be synthesized using monomers that introduce degradable linkages into the polymer backbone. In the context of Michael addition polymerization, particularly the reaction of amines with acrylates, the resulting poly(beta-amino ester)s often contain ester linkages that are susceptible to hydrolysis fishersci.comatamanchemicals.com. These ester groups, derived from the acrylate monomers, are incorporated into the polymer backbone during the Michael addition reaction. The hydrolytic cleavage of these ester bonds leads to the degradation of the polymer chain. For example, biodegradable branched polycationic polymers have been synthesized by the Michael addition polymerization of amine monomers and triacrylate monomers like trimethylolpropane (B17298) triacrylate, with the ester groups enabling hydrolytic biodegradation fishersci.comatamanchemicals.com. While oxa-Michael addition of polyols to acrylates forms poly(ether-ester)s fishersci.ca, the ester linkages originating from the acrylate component would similarly be prone to hydrolysis, leading to backbone degradation.

Factors Influencing Polymer Degradation Rates

The rate at which polymers derived from this compound systems or related Michael addition polymerizations degrade is influenced by several factors. These include the chemical structure of the polymer, the type of degradable linkage, the presence of catalysts (e.g., enzymes or acids/bases), temperature, and the surrounding environment (e.g., pH, ionic strength) fishersci.comfishersci.be.

For polymers containing hydrolytically degradable ester linkages, such as poly(beta-amino ester)s formed from Michael addition of amines and acrylates, the degradation rate is significantly affected by pH fishersci.com. At acidic or basic pH, the hydrolysis of ester bonds is typically accelerated compared to neutral pH. The chemical structure of the monomers, including the hydrophilicity or hydrophobicity of the polymer backbone and side chains, can also influence the accessibility of the degradable linkages to water or enzymes, thereby affecting the degradation rate fishersci.com. For instance, incorporating hydrophilic spacers into biodegradable polycationic polymers synthesized via Michael addition has been shown to accelerate hydrolytic degradation fishersci.com. The molecular weight and crosslinking density of the polymer network can also play a role in controlling the degradation and release profiles fishersci.se.

Polymeric Architectures for Specialized Applications (e.g., Biosensing)

Polymeric architectures based on PEG and its derivatives play a crucial role in the development of advanced biosensing platforms. These architectures provide tailored environments for the immobilization of biomolecules, control over mass transport, and reduction of non-specific interactions, all of which are critical for enhancing biosensor sensitivity, selectivity, and reliability.

One prominent polymeric architecture is the hydrogel. PEG-based hydrogels have been extensively employed in the creation of microparticles for biosensing applications. nih.govnih.gov The porosity and mass transport rate within these hydrogels are key parameters influencing the accessibility of biomolecules and thus the sensitivity of the biosensor. nih.gov Strategies to control hydrogel porosity include the use of inert porogens or copolymers with varying chain lengths. nih.gov The incorporation of cleavable crosslinkers, such as N,N′-(1,2-dihydroxyethylene)-bisacrylamide, allows for the modulation of the network porosity and simultaneously generates reactive groups for the three-dimensional conjugation of bioprobes. nih.govnih.gov These porous PEG-based microparticles can effectively concentrate target analytes within a small volume, leading to signal amplification and improved detection limits. nih.gov Beyond porosity, PEG hydrogels offer several advantages as biosensing scaffolds, including biocompatibility, molecular filtering capabilities, the provision of a solution-like environment, and a non-fouling nature that helps preserve the activity of immobilized proteins in complex biological fluids. nih.gov

Three-dimensional polyglycerol–poly(ethylene glycol)-based hydrogels have been developed as matrices for surface plasmon resonance (SPR) analysis, enabling high loading capacities for ligands while minimizing non-specific binding. fishersci.sewikidata.org These hydrogels are synthesized by cross-linking functionalized polyglycerol with dithiolated poly(ethylene glycol) using thiol-click chemistry. fishersci.sewikidata.org Compared to conventional carboxymethyl dextran (B179266) (CMD) biosensors, these hybrid hydrogels demonstrate significantly higher immobilization capacities. fishersci.sewikidata.org For instance, in a study comparing carbonic anhydrase II (CAII) immobilization, a dPG–PEG biosensor achieved an average 5-fold increase in loading capacity compared to CM5 biosensors. fishersci.se

Another important class of PEG-based polymeric architectures in biosensing is polymer brushes. These are created by grafting PEG chains onto a surface, forming dense, end-tethered layers. thegoodscentscompany.com PEG brushes are particularly effective at preventing non-specific protein adsorption and cell adhesion due to the formation of a highly hydrated layer that repels foulants. wikipedia.orgfishersci.ca This antifouling property is crucial for maintaining biosensor performance in complex biological samples. thegoodscentscompany.comfishersci.ca PEG brushes can be fabricated using techniques like surface-initiated polymerization, such as surface-initiated reversible addition–fragmentation chain-transfer (SI-RAFT). fishersci.nl These methods allow for control over brush thickness and architecture. fishersci.nl Furthermore, "clickable" PEG-based polymer brush interfaces can be created by incorporating reactive functional groups at the brush ends, enabling the controlled conjugation of various ligands, ranging from small molecules to biomacromolecules, for specific protein immobilization and sensing. fishersci.nl Examples include the use of azide, maleimide, and alkene groups for subsequent functionalization via click chemistry. fishersci.nl PEG brushes have been applied to various surfaces, including semiconductor materials like gallium arsenide (GaAs), to create antibody-compatible platforms for biosensing. thegoodscentscompany.com

Beyond hydrogels and brushes, PEG is also utilized in other polymeric formats and hybrid systems for biosensing. It can enhance the solubility and act as a linker for bioconjugation and biorecognition molecules. fishersci.com PEG's biocompatibility and antifouling characteristics can improve the performance of various biosensing modalities, including electrochemical, optical, and mass-based sensors. fishersci.comfishersci.cawikidata.org For example, thiol-PEG-modified gold nanoparticles have been used as signaling elements in hydrogel-based glucose sensors. wikipedia.org Graft copolymers, such as polythiophene-g-poly(ethylene glycol), have also been explored as immobilization matrices for enzymes in electrochemical biosensors, providing favorable microenvironments for enzyme activity. thegoodscentscompany.com

Research findings highlight the impact of polymeric architecture on biosensor performance. Studies on diffusion within PEG-dimethacrylate (PEG-DMA)-based hydrogels, used as protective layers in electrochemical sensors, show that the diffusivity of molecules is influenced by the hydrogel mesh size, which in turn correlates with the polymer molecular weight. wikipedia.org This control over mass transport is vital for regulating the access of analytes to the sensing element.

The versatility of PEG-based polymeric architectures allows for the design of specialized biosensing platforms tailored for diverse applications, leveraging properties such as controlled porosity, antifouling characteristics, and tunable surface chemistry for efficient biomolecule immobilization and detection.

Selected Research Findings and Data

Research on PEG-based hydrogels has provided insights into the relationship between polymer properties and mass transport. A study investigating PEG-DMA hydrogels with varying molecular weights (1–10 kDa) characterized their swelling ratios and mesh sizes. wikipedia.org Electrochemical diffusion studies using methylene (B1212753) blue (MB) and its conjugates with BSA and IgG demonstrated that the diffusivity of these molecules within the hydrogel network is dependent on the mesh size. wikipedia.org

| PEG-DMA Molecular Weight (kDa) | Swelling Ratio (SR) | Mesh Size (ξ, nm) | Diffusivity of MB (relative to no hydrogel) | Diffusivity of MB-BSA (relative to no hydrogel) | Diffusivity of MB-IgG (relative to no hydrogel) |

| 1 | 14.43 | 3.58 | ~92% | ~73% | ~23% |

| 10 | 9.24 | 6.91 | ~92% | ~73% | ~23% |

| Note: Data are approximate relative reductions based on DPV peak currents from source wikipedia.org. Actual diffusivity values were calculated in the source but not directly presented in a comparative table format. |

Studies on 3D polyglycerol–PEG hydrogels for SPR biosensing have reported significant improvements in biomolecule immobilization capacity compared to standard matrices. fishersci.sewikidata.org

| Biosensor Matrix | Analyte | Immobilization Capacity (RU) |

| CM5 | CAII | 3400 (maximum) |

| dPG–PEG Hydrogel | CAII | ~17100 (average maximum) |

| Standard PEG Biosensor | CAII | 345 |

| Data extracted from source fishersci.se. RU: Response Units. |

These findings underscore the ability to tune the properties of PEG-based polymeric architectures to optimize biosensor performance for specific applications and target molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxa-glycol, and how can reaction conditions be systematically optimized to enhance yield and purity?

- Methodology : Use Design of Experiments (DoE) to vary parameters such as temperature, catalyst concentration, and solvent polarity. Employ kinetic studies to identify rate-limiting steps and purity assessments via HPLC or GC-MS .

- Key Considerations : Ensure reproducibility by documenting detailed protocols, including stoichiometric ratios and purification techniques (e.g., recrystallization, column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity, and how should spectral data be standardized to avoid misinterpretation?

- Methodology : Prioritize - and -NMR for structural elucidation, complemented by IR spectroscopy for functional group validation. Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

- Pitfalls to Avoid : Baseline distortions in NMR spectra; ensure deuterated solvents are free of impurities. Calibrate instruments using internal standards (e.g., TMS) .

Q. How can researchers establish baseline physicochemical properties (e.g., solubility, melting point) for this compound, and what controls are necessary to ensure data accuracy?

- Methodology : Conduct triplicate measurements under controlled conditions (e.g., temperature, humidity). Compare results with literature values and validate using orthogonal methods (e.g., DSC for melting point) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s stability under varying pH conditions be resolved?

- Methodology : Perform accelerated stability studies (e.g., stress testing at extreme pH levels) with real-time monitoring via UV-Vis spectroscopy. Use multivariate analysis to isolate degradation pathways and identify confounding variables (e.g., light exposure) .

- Data Integration : Cross-validate findings with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Q. What computational strategies are suitable for elucidating this compound’s reaction mechanisms, and how should experimental data validate these models?